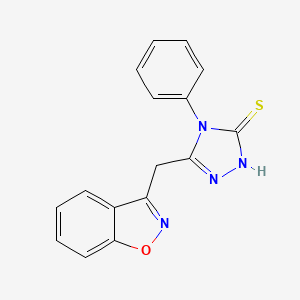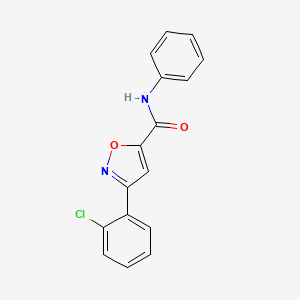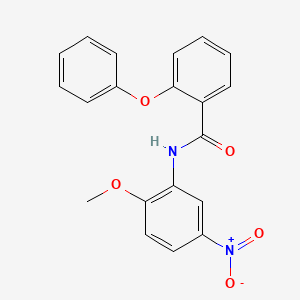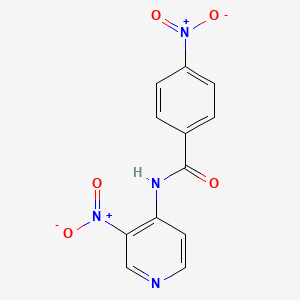
5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, or 5-BPT, is a novel thiol-containing compound that has recently been studied for its potential applications in the field of medicinal chemistry. 5-BPT has a wide range of applications, including its use as a therapeutic agent, a fluorescent probe, and a drug delivery system. 5-BPT has been studied for its ability to interact with proteins and other molecules, as well as its potential to modulate cellular processes.
科学的研究の応用
Corrosion Inhibition
One significant application of 1,2,4-triazole derivatives, closely related to 5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is in corrosion inhibition. A study by Yadav et al. (2013) explored the effectiveness of certain benzimidazole derivatives, including 1,2,4-triazole derivatives, in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency was found to increase with concentration, showing the potential of these compounds in corrosion protection.
Synthesis and Characterization
Triazole derivatives, including those similar to the compound , have been synthesized and characterized for various applications. Khilkovets (2021) discusses the synthesis and study of physical-chemical properties of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols. This work indicates the broad potential of triazole derivatives in multiple scientific fields.
Antimicrobial Applications
The triazole core structure, similar to that of the compound , is also significant in the development of antimicrobial agents. Idrees et al. (2019) synthesized novel triazole derivatives and evaluated their antimicrobial activities. This research shows the relevance of triazole derivatives in addressing microbial resistance issues.
Pharmaceutical Research
Research into the pharmaceutical applications of triazole derivatives is also prominent. For example, Hulina and Kaplaushenko (2016) synthesized new triazole derivatives to study their low toxicity and efficacy. These compounds are of interest due to their potential in drug development, highlighting the importance of triazole chemistry in medicinal chemistry.
Organic Chemistry and Material Science
In organic chemistry and material science, the synthesis and characterization of novel heterocyclic compounds like triazoles are pivotal. Sarhan et al. (2008) synthesized new triazole compounds and studied their chemical properties, contributing to the understanding of these compounds in various industrial applications.
作用機序
Target of Action
The primary targets of the compound are currently unknown. Similar compounds have been found to interact with proteins such asHeat shock protein HSP 90-alpha and Estrogen receptor beta . These proteins play crucial roles in cellular processes such as protein folding, degradation, and signal transduction.
Biochemical Pathways
Benzisoxazole derivatives have been reported to influence pathways related tocell signaling , protein folding , and degradation . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as their chemical structure and the presence of functional groups . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and pharmacological activity.
Result of Action
Similar compounds have been found to exert effects such asinhibition of protein function , alteration of cell signaling pathways , and induction of cell death . These effects can contribute to the compound’s potential pharmacological activities.
特性
IUPAC Name |
3-(1,2-benzoxazol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c22-16-18-17-15(20(16)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-19-13/h1-9H,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTWVDXBXGNNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-benzisoxazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)
![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)
